molecular formula C16H10ClN3OS2 B2610682 4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361482-01-1

4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2610682
CAS RN: 361482-01-1
M. Wt: 359.85
InChI Key: UKOQHTCSVVRJRU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The preparation of the starting triazoles (Z) from commercially available precursors, as well as their conversion to the benzo thiazolo has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. For instance, the NMR data provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .

Scientific Research Applications

Anticancer Applications

One study highlighted the synthesis of derivatives from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, a compound structurally related to the one , demonstrating proapoptotic activity against melanoma cell lines. A specific compound, identified as SGK 266, exhibited significant anticancer activity, with IC50 values of 85–95 µM against melanoma cancer cell line MDA–MB435. It also showed inhibitory effects on human carbonic anhydrase isoforms hCA I, II, IX, and XII, with IC50 values ranging between 0.72 and 1.60 µM (Ö. Yılmaz et al., 2015).

Another study focused on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showing promising anticancer activities against a panel of four human cancer cell lines. Some compounds exhibited GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Shailee V. Tiwari et al., 2017).

Synthesis and Chemical Characterization

Research on the synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives through a one-pot, multicomponent synthesis approach has been documented. These compounds have been characterized by various spectroscopic methods, highlighting their potential for further biological evaluation (Mahshid Hossaini et al., 2017).

Another study presented the synthesis of benzothiazoles and thiazolopyridines via a metal- and reagent-free method, showcasing the versatility of thioamide-based compounds in chemical synthesis and their applications in pharmaceuticals and organic materials (Xiang-Yang Qian et al., 2017).

Future Directions

Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications . Therefore, future research could focus on exploring the potential applications of this compound in the field of organic electronics .

properties

IUPAC Name

4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c1-8-18-13-12(22-8)7-6-11-14(13)23-16(19-11)20-15(21)9-2-4-10(17)5-3-9/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOQHTCSVVRJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

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